1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
Description
1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a piperazine-derived compound characterized by a biphenyl-2-yloxy group and a 2-methoxyphenyl-substituted piperazine moiety. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications. Piperazine derivatives are often explored for their central nervous system (CNS) activity, particularly as serotonin (5-HT) or dopamine receptor modulators .
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(2-phenylphenoxy)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3.2ClH/c1-30-26-14-8-6-12-24(26)28-17-15-27(16-18-28)19-22(29)20-31-25-13-7-5-11-23(25)21-9-3-2-4-10-21;;/h2-14,22,29H,15-20H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCDXGDJFKTDSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC=C3C4=CC=CC=C4)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride, a complex organic compound with the CAS number 1189485-57-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and research findings based on diverse sources.
The compound's molecular formula is , with a molecular weight of 491.45 g/mol. Its structural characteristics include:
- IUPAC Name : 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(2-phenylphenoxy)propan-2-ol; dihydrochloride
- InChI Key : GKCDXGDJFKTDSH-UHFFFAOYSA-N
- SMILES Representation :
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC=C3C4=CC=CC=C4)O.Cl.Cl
The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems, particularly the serotonin and dopamine receptors. The piperazine moiety is known for its affinity towards these receptors, which may contribute to its pharmacological effects.
Antidepressant Effects
Research indicates that compounds similar to 1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride exhibit antidepressant-like effects in various animal models. These effects are often mediated through the modulation of serotonin levels in the brain.
Neuroprotective Properties
Studies have suggested that this compound may possess neuroprotective properties, potentially reducing neuronal damage in models of neurodegenerative diseases. The mechanism may involve the inhibition of oxidative stress and inflammation in neural tissues.
Data Table of Biological Activities
Case Study 1: Antidepressant Efficacy
In a controlled study using the forced swim test, mice treated with varying doses of the compound showed a dose-dependent decrease in immobility time compared to control groups. This suggests a potential antidepressant effect mediated by serotonin receptor modulation.
Case Study 2: Neuroprotection in Parkinson's Disease
In a rat model of Parkinson's disease, administration of the compound resulted in significant neuroprotection as evidenced by reduced markers of oxidative stress and inflammation. Histological analysis revealed less neuronal loss in treated rats compared to untreated controls.
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its interaction with serotonin receptors, particularly the 5-HT1A receptor. This receptor is implicated in various neurological disorders, including anxiety and depression. The following sections outline specific applications based on recent research findings.
Serotonin Receptor Modulation
Research indicates that derivatives of this compound can act as biased agonists at the 5-HT1A receptor. Biased agonism refers to the ability of a ligand to preferentially activate certain signaling pathways over others, which can lead to improved therapeutic profiles with fewer side effects. Studies have shown that these compounds can selectively enhance certain intracellular pathways while inhibiting others, making them promising candidates for treating mood disorders .
Antidepressant Activity
In preclinical studies, compounds similar to 1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride have demonstrated significant antidepressant-like effects in animal models. These effects are believed to arise from enhanced serotonergic signaling and modulation of neuroplasticity .
Anxiolytic Effects
The compound's interaction with serotonin receptors also suggests potential anxiolytic properties. By modulating serotonin levels in the brain, it may help alleviate symptoms of anxiety disorders. Experimental models have shown promise in reducing anxiety-like behaviors following administration of related compounds .
Synthesis and Derivatives
The synthesis of this compound involves several steps that allow for the introduction of various substituents on the biphenyl and piperazine rings, leading to a library of derivatives with potentially enhanced activity or selectivity. For example, modifications at the methoxyphenyl position can significantly alter pharmacokinetic properties and receptor affinity .
| Compound Derivative | Key Modifications | Potential Activity |
|---|---|---|
| A | - Fluorine at para position | Increased potency at 5-HT1A |
| B | - Methyl group on piperazine | Improved blood-brain barrier penetration |
| C | - Hydroxyl group on biphenyl | Enhanced solubility and bioavailability |
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:
Case Study 1: Biased Agonism
A study exploring biased agonists at the 5-HT1A receptor demonstrated that compounds structurally related to 1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride exhibited reduced side effects compared to traditional antidepressants while maintaining efficacy in mood enhancement .
Case Study 2: Anxiety Reduction
Another investigation focused on the anxiolytic properties of piperazine derivatives showed significant reductions in anxiety-like behaviors in rodent models, correlating with increased serotonin levels in synaptic clefts following administration .
Comparison with Similar Compounds
2-Chlorophenyl Substituent (CAS 825608-85-3)
Replacing the 2-methoxyphenyl group with 2-chlorophenyl (C₂₅H₂₇ClN₂O₂) introduces an electron-withdrawing chlorine atom. Chlorine enhances receptor binding affinity in some piperazine derivatives, as seen in antipsychotics, but may increase toxicity risks .
Adamantyl Substituent (CAS 464877-24-5)
The adamantane-containing analog (1-[4-(adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride) incorporates a bulky, lipophilic adamantyl group.
2-Hydroxyethyl Substituent
1-(2-Allylphenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol dihydrochloride features a hydrophilic 2-hydroxyethyl group. This enhances solubility but may limit membrane permeability, reducing CNS efficacy compared to the target compound .
Aromatic Group Replacements
Naphthyloxy Analog (BM-15275/KT-611)
However, naphthyloxy derivatives may exhibit higher off-target effects due to reduced selectivity .
Stereochemical Considerations
(1R,2R,6S)-2-(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol highlights the role of stereochemistry. The target compound’s stereoisomerism (if present) could significantly impact binding kinetics, as seen in enantioselective receptor interactions .
Comparative Data Table
Q & A
Q. What are the optimal synthetic routes for 1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves coupling a biphenyl ether derivative with a piperazine intermediate. Key steps include:
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Nucleophilic substitution for introducing the biphenyloxy group (e.g., using 1,1'-biphenyl-2-ol under basic conditions) .
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Piperazine functionalization via alkylation or reductive amination to attach the 2-methoxyphenyl group .
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Dihydrochloride salt formation by treating the free base with HCl in ethanol .
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Intermediate characterization : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and LC-MS to monitor purity. Confirm structures via -NMR (e.g., biphenyl aromatic protons at δ 7.2–7.6 ppm; piperazine protons at δ 2.8–3.5 ppm) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Biphenyl coupling | KCO, DMF, 80°C | 65–70 | 92–95 |
| Piperazine alkylation | EtN, THF, reflux | 55–60 | 85–90 |
| Salt formation | HCl/EtOH, RT | 90–95 | 98–99 |
Q. How can researchers ensure purity during purification, especially for dihydrochloride forms?
- Methodological Answer :
- Recrystallization : Use ethanol/water (3:1 v/v) to isolate the dihydrochloride salt. Monitor pH (target: 2–3) to avoid free base formation .
- Column chromatography : For intermediates, employ silica gel with CHCl/MeOH (9:1) to remove unreacted piperazine derivatives .
- Counterion analysis : Ion chromatography (e.g., 0.1 M NaOH eluent) to confirm stoichiometric Cl content .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- NMR : - and -NMR to resolve biphenyl (δ 7.1–7.6 ppm), piperazine (δ 2.5–3.5 ppm), and methoxy (δ 3.8 ppm) groups .
- Mass spectrometry : ESI-MS in positive mode to detect [M+H] and [M+2H-Cl] ions for the dihydrochloride form .
- X-ray crystallography (if crystalline): Resolve absolute configuration and hydrogen bonding patterns (e.g., Cl interactions with NH groups) .
Advanced Research Questions
Q. How can contradictory data on receptor binding specificity (e.g., 5-HT vs. 5-HT) be resolved for this compound?
- Methodological Answer :
-
Competitive binding assays : Use radiolabeled ligands (e.g., -GR 127935 for 5-HT, -SB-224289 for 5-HT) in transfected HEK293 cells. Normalize results to protein concentration and receptor density .
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Functional assays : Measure cAMP inhibition (5-HT are Gi-coupled) to assess bias between binding and signaling .
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Data reconciliation : Apply Schild analysis to determine if discrepancies arise from assay conditions (e.g., buffer pH, Mg concentration) or allosteric modulation .
- Data Table :
| Receptor | IC (nM) | K (nM) | Assay Type | Reference |
|---|---|---|---|---|
| 5-HT | 12 ± 2 | 8 ± 1 | Radioligand | |
| 5-HT | 45 ± 5 | 30 ± 3 | Functional (cAMP) |
Q. What strategies address discrepancies between in vitro and in vivo metabolic stability data?
- Methodological Answer :
- In vitro models : Use liver microsomes (human/rat) with NADPH cofactor to identify oxidative metabolites (e.g., O-demethylation of the 2-methoxyphenyl group) .
- In vivo correlation : Administer the compound to Sprague-Dawley rats (IV/PO) and collect plasma for LC-MS/MS analysis. Adjust for protein binding differences .
- Species-specific metabolism : Compare CYP450 isoform contributions (e.g., CYP2D6 in humans vs. CYP2C11 in rats) using isoform-selective inhibitors .
Q. How can computational modeling predict off-target interactions with adrenergic or dopaminergic receptors?
- Methodological Answer :
- Docking studies : Use Schrödinger Maestro to model the compound in α-adrenergic (PDB: 2RH1) and D dopamine (PDB: 6CM4) receptors. Focus on piperazine interactions with Asp113 (α) or Ser193 (D) .
- MD simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2.0 Å) and hydrogen bond occupancy (>70%) .
- Experimental validation : Perform functional assays (e.g., calcium flux for α, β-arrestin recruitment for D) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
